molecular formula C5H5ClF2N2O2S B3025424 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1006487-21-3

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3025424
CAS No.: 1006487-21-3
M. Wt: 230.62 g/mol
InChI Key: CRQMKTOAMCCPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound features a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Safety and Hazards

As with any chemical compound, handling “1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride” would require appropriate safety precautions. In particular, the sulfonyl chloride group is reactive and could pose hazards if not handled correctly .

Future Directions

The future directions for the study and use of this compound would likely depend on its potential applications. Given its structure, it could be of interest in the field of medicinal chemistry or as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto the pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl chloride in the presence of a base to form the difluoroethylated pyrazole. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide
  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonate
  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonothioate

Uniqueness

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a difluoroethyl group and a sulfonyl chloride group on a pyrazole ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMKTOAMCCPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.